4-bromo-5H,7H-furo[3,4-d]pyrimidine

Nucleophilic Aromatic Substitution Aminolysis Halogen Reactivity

Select 4-bromo-5H,7H-furo[3,4-d]pyrimidine (CAS 1517565-09-1) as your strategic intermediate for kinase inhibitor and antiviral drug discovery. The C-Br bond at the 4-position exhibits up to 3-fold higher reactivity in nucleophilic aromatic substitution versus chloro analogs, enabling efficient Suzuki–Miyaura and Buchwald–Hartwig diversifications. Its privileged furo[3,4-d]pyrimidine scaffold (XLogP3 = 0.5, TPSA 35 Ų) supports CNS-penetrant lead design with oral bioavailability potential. Generic substitution is not feasible—only the bromo-furopyrimidine delivers the regioselectivity and reaction kinetics required for scaffold-hopping programs targeting HIV-1 NNRTIs and CDK inhibitors.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 1517565-09-1
Cat. No. B6618152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5H,7H-furo[3,4-d]pyrimidine
CAS1517565-09-1
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)N=CN=C2Br
InChIInChI=1S/C6H5BrN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
InChIKeyAGHNDHSJRLICKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5H,7H-furo[3,4-d]pyrimidine (CAS 1517565-09-1): Core Heterocyclic Intermediate for Medicinal Chemistry and Cross-Coupling


4-Bromo-5H,7H-furo[3,4-d]pyrimidine is a brominated fused heterocycle composed of a furan ring annulated to a pyrimidine core [1]. With a molecular formula of C6H5BrN2O and a molecular weight of 201.02 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical research [1]. The bromine substituent at the 4-position of the pyrimidine ring enables efficient cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, for further functionalization [1]. The rigid fused-ring scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors and nucleoside analogs .

Why 4-Bromo-5H,7H-furo[3,4-d]pyrimidine Cannot Be Substituted with Simpler Pyrimidines or Alternate Halogens


Generic substitution of 4-bromo-5H,7H-furo[3,4-d]pyrimidine with a simpler pyrimidine or an alternate halogenated analog is not feasible due to quantifiable differences in reactivity, regioselectivity, and physicochemical properties. The fused furo[3,4-d]pyrimidine core provides a distinct electronic environment that influences the reactivity of the 4-position compared to monocyclic pyrimidines [1]. Furthermore, the choice of halogen at the 4-position directly impacts the rate of nucleophilic aromatic substitution, with bromo derivatives demonstrating up to a 3-fold higher reactivity than their chloro counterparts [2]. These specific differences dictate synthetic outcomes in cross-coupling and diversification steps, making the exact bromo-furopyrimidine a critical and non-interchangeable building block for advanced pharmaceutical research.

Quantitative Differentiation of 4-Bromo-5H,7H-furo[3,4-d]pyrimidine (CAS 1517565-09-1) Against Analogs


Superior Reactivity in Nucleophilic Aromatic Substitution vs. Chloro Analog

In nucleophilic aromatic substitution reactions, 4-bromo-5H,7H-furo[3,4-d]pyrimidine exhibits enhanced reactivity compared to its 4-chloro analog. Studies on model pyrimidine systems demonstrate that bromopyrimidines are consistently the most reactive, with a rate advantage of up to 3-fold over chloropyrimidines in aminolysis reactions [1]. This translates to faster reaction times and potentially higher yields in synthetic transformations.

Nucleophilic Aromatic Substitution Aminolysis Halogen Reactivity

Optimized Physicochemical Profile for CNS Drug Design vs. Chloro Analog

The physicochemical properties of 4-bromo-5H,7H-furo[3,4-d]pyrimidine are quantifiably distinct from its 4-chloro analog. The bromo compound has a computed XLogP3 of 0.5 and a Topological Polar Surface Area (TPSA) of 35 Ų [1]. In comparison, the 4-chloro analog (CAS 1379179-87-9) has a reported LogP of approximately 0.58 and a similar TPSA . While the differences are subtle, the lower XLogP of the bromo derivative suggests a slightly more favorable balance for crossing biological membranes, a key parameter in central nervous system (CNS) drug discovery.

Medicinal Chemistry Lipophilicity Blood-Brain Barrier Permeability

Validated Scaffold for Potent HIV-1 NNRTI Development with Low Nanomolar EC50

Dihydrofuro[3,4-d]pyrimidine derivatives, the direct synthetic descendants of 4-bromo-5H,7H-furo[3,4-d]pyrimidine, have been identified as exceptionally potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Key compounds from this series (13c2 and 13c4) demonstrated EC50 values of 0.9–8.4 nM against a panel of HIV-1 strains carrying single NNRTI-resistant mutations [1]. This activity was remarkably superior to the approved drug etravirine (ETV) against the same resistant strains, while showing comparable activity against viruses with double mutations [1]. The lead compound also exhibited favorable oral bioavailability (30.96%) and a half-life of 11.1 hours in rats [1].

HIV-1 NNRTI Antiviral Drug Resistance

Commercial Availability and Scalable Procurement for Lead Optimization

4-Bromo-5H,7H-furo[3,4-d]pyrimidine is commercially available in research quantities with a defined purity (typically 95%) and scalable pricing structure [1]. This contrasts with many custom-synthesized analogs which may have longer lead times or higher costs. The compound's availability from multiple reputable vendors ensures consistent supply for iterative medicinal chemistry campaigns.

Chemical Procurement Synthetic Intermediate Lead Optimization

Recommended Application Scenarios for 4-Bromo-5H,7H-furo[3,4-d]pyrimidine (CAS 1517565-09-1)


Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The enhanced reactivity of the C-Br bond at the 4-position makes 4-bromo-5H,7H-furo[3,4-d]pyrimidine an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the rapid introduction of diverse aryl and heteroaryl groups to generate focused libraries of furo[3,4-d]pyrimidine-based kinase inhibitors [1]. The favorable physicochemical properties of the core scaffold (LogP ~0.5, TPSA 35 Ų) support the design of compounds with potential oral bioavailability and CNS penetration [2].

Nucleophilic Aromatic Substitution for the Synthesis of NNRTI Candidates

The compound's bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution with amines. This reactivity is foundational for synthesizing the dihydrofuro[3,4-d]pyrimidine derivatives that have demonstrated exceptional potency as HIV-1 NNRTIs [3]. The reported low nanomolar EC50 values and favorable pharmacokinetic profile of these derivatives underscore the value of this intermediate in antiviral drug discovery programs [3].

Scaffold Hopping and Bioisosteric Replacement in Lead Optimization

The fused furo[3,4-d]pyrimidine system acts as a conformationally constrained bioisostere for other heteroaromatic cores. Its rigid structure can enhance target binding affinity and selectivity. 4-Bromo-5H,7H-furo[3,4-d]pyrimidine is a key starting point for scaffold hopping exercises, enabling medicinal chemists to explore novel intellectual property space while maintaining favorable drug-like properties [1].

Synthesis of CNS-Penetrant Molecular Probes and PET Tracer Precursors

With its balanced lipophilicity (XLogP3 = 0.5) and low topological polar surface area (35 Ų), the scaffold is well-suited for the design of central nervous system (CNS) active compounds [2]. The bromo substituent provides a versatile handle for late-stage functionalization with radiolabeled or fluorescent moieties, making this compound a valuable precursor for developing PET tracers or fluorescent probes for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5H,7H-furo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.